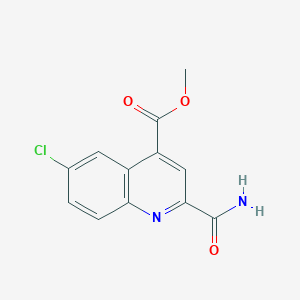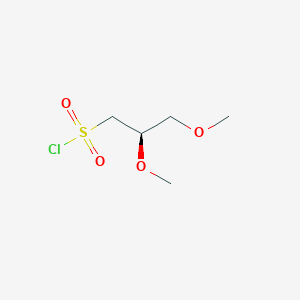
Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate” is a chemical compound with the molecular formula C12H9ClN2O3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate” is represented by the formula C12H9ClN2O3 . The predicted density of this compound is 1.428±0.06 g/cm3 .Physical And Chemical Properties Analysis
“Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate” has a predicted density of 1.428±0.06 g/cm3 and a predicted boiling point of 452.5±45.0 °C . The molecular weight of the compound is 264.66 .科学的研究の応用
Synthetic Utility in Conjugated Polymers
Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate and its derivatives have been explored for their utility in creating novel conjugated polymers with donor−acceptor architectures. For example, alternating carbazole−quinoline and phenothiazine−quinoline donor−acceptor conjugated copolymers exhibited significant photophysical properties, indicating their potential in electronic and photonic applications. These materials showed large intramolecular charge transfers, highlighting their relevance in the development of high-performance optoelectronic devices (Jenekhe, Lu, & Alam, 2001).
Medicinal Chemistry and Antileukemic Activity
In the realm of medicinal chemistry, compounds structurally related to methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate have been synthesized for their antileukemic activities. Notably, bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines and related structures have demonstrated in vivo activity against P388 lymphocytic leukemia, showcasing their potential as therapeutic agents for leukemia (Anderson, Heider, Raju, & Yucht, 1988).
Palladium-Catalyzed Arylation and Alkylation
The utility of aminoquinoline derivatives, such as methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate, extends to catalysis, particularly in palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds. This showcases the compound's role in facilitating complex synthetic transformations, important for the synthesis of various organic compounds (Shabashov & Daugulis, 2010).
Biological Activity and Drug Development
Quinoline derivatives, including those related to methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate, have been synthesized and evaluated for various biological activities. These activities range from antimicrobial to anticancer properties, demonstrating the compound's versatility in drug development. For instance, novel quinoline derivatives exhibited ABTS radical-scavenging activity and showed promising antimicrobial activities against a range of pathogens, suggesting their potential in the development of new antimicrobial and antioxidant agents (Tabassum et al., 2014).
Anticancer and Antitumor Potential
Research on structurally related quinoline compounds has identified them as potential anticancer and antitumor agents. For example, novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates were found to exhibit cytotoxicity against the human breast cancer cell line MCF-7, indicating their potential as anticancer agents with the ability to inhibit cancer cell growth (Mphahlele, Maluleka, Makhafola, & Mabeta, 2014).
将来の方向性
特性
IUPAC Name |
methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-12(17)8-5-10(11(14)16)15-9-3-2-6(13)4-7(8)9/h2-5H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQHFVBRCNXBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2876521.png)
![6-imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2876523.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2876524.png)



![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2876530.png)

![5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2876532.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2876534.png)
![Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2876536.png)

![Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2876538.png)